![molecular formula C14H15N3O3 B12895761 Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-80-1](/img/structure/B12895761.png)
Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl and methyl group on the pyrazole ring, along with a nitrophenyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazole can be synthesized by reacting 4-nitrophenylhydrazine with 3-ethyl-2,4-pentanedione under acidic conditions.
Acylation: The resulting pyrazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines to form imines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, bases like sodium hydride.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: 1-(3-Ethyl-5-methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Corresponding imines or other substituted products.
Condensation: Larger heterocyclic compounds.
科学研究应用
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(3-Ethyl-5-methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: This compound is similar but has an amino group instead of a nitro group.
1-(3-Ethyl-5-methyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl)ethanone: This compound has a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring electron transfer or specific interactions with biological targets.
属性
CAS 编号 |
61261-80-1 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3 |
InChI 键 |
ZVQOGROVVRXQJV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
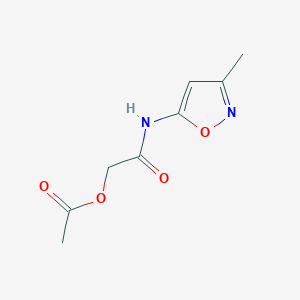
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
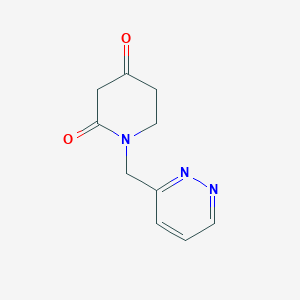
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
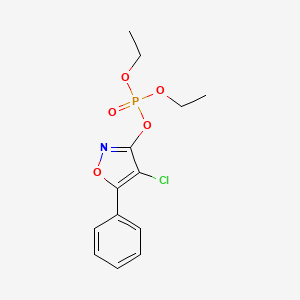
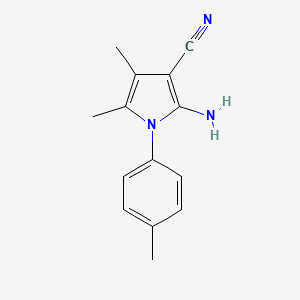
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
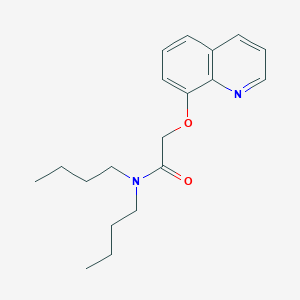
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
